Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate
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Description
Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate is a chemical compound. It incorporates valuable saturated bicyclic structures, specifically bicyclo[2.2.1]heptanes, which are increasingly important in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of compounds like this compound involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of this compound is complex, incorporating a bicyclo[2.2.1]heptane structure . This structure is a type of saturated bicyclic structure that is increasingly being incorporated in newly developed bio-active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the use of photochemistry . This involves a [2 + 2] cycloaddition to access new building blocks . The system can then be derivatized with numerous transformations .Future Directions
The future directions for research on Tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate could involve exploring its potential applications in the development of bio-active compounds . The synthetic accessibility of such compounds is still underexplored, suggesting a promising area for future research .
Properties
IUPAC Name |
tert-butyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-13(2,3)17-12(16)14(4,15)11-8-9-5-6-10(11)7-9/h9-11H,5-8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIIHYOEXCNRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1CC2CCC1C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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